molecular formula C12H11ClN2O3 B1370326 Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate CAS No. 364385-74-0

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Cat. No. B1370326
M. Wt: 266.68 g/mol
InChI Key: BKBKGEHZTOGPIC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a chemical compound with the molecular formula C12H11ClN2O3 . It belongs to the quinazoline family of organic compounds and is used in various scientific and industrial applications.


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate can be represented by the SMILES string O=C(OCC)C1=NC2=CC=C(OC)C=C2C(Cl)=N1 . The InChI representation is 1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-5-4-7(17-2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a solid substance . Its molecular weight is 266.68 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate and related compounds have been synthesized for structural analysis and biological studies. For instance, a derivative, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was synthesized and analyzed using X-ray crystallography, demonstrating its potential as an effective inhibitor in lung cancer cell proliferation (Cai et al., 2019).

Antimicrobial Properties

  • Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a compound synthesized via a reaction involving ethyl acetoacetate, showed significant to moderate antimicrobial activity against various bacteria and fungi, suggesting its potential as an antimicrobial agent (Abdel-Mohsen, 2014).

Antibacterial Activity

  • Ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, involving ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Anticancer Potential

  • N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-anilinoquinazolines, showed potent apoptosis-inducing effects and efficacy in various cancer models, indicating its potential as an anticancer agent (Sirisoma et al., 2009).

Neurological Disease Research

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates and their derivatives exhibited potential as inhibitors of acetylcholinesterase, an enzyme target in Alzheimer's disease, highlighting their relevance in neurological disease research (Mermer et al., 2018).

Novel Compound Discovery

  • Research on the mycelia of Hericium erinaceum led to the discovery of ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, a compound that showed significant inhibition of NO production in microglia, suggesting its potential in medicinal chemistry (Lin et al., 2018).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P280 (wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-5-4-7(17-2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBKGEHZTOGPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627465
Record name Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

CAS RN

364385-74-0
Record name Ethyl 4-chloro-6-methoxy-2-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364385-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-methoxy-4-oxo-3,4-dihydro-quinazoline-2-carboxylic acid ethyl ester (1.38 g, 5.438 mmol) was added POCl3 (25 mL) and the solution was heated at 100° C. for 1.5 h. The solution was concentrated under reduced pressure and the residue was dissolved in EtOAc and washed with water, brine, dried (Na2SO4) and concentrated under reduced pressure to give 1.22 g of 4-chloro-6-methoxy-quinazoline-2-carboxylic acid ethyl ester.
Name
6-methoxy-4-oxo-3,4-dihydro-quinazoline-2-carboxylic acid ethyl ester
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Reactant of Route 3
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

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